molecular formula C8H20Cl2N2 B6277098 (cycloheptylmethyl)hydrazine dihydrochloride CAS No. 1355355-59-7

(cycloheptylmethyl)hydrazine dihydrochloride

Cat. No.: B6277098
CAS No.: 1355355-59-7
M. Wt: 215.16 g/mol
InChI Key: IAYITWMMIWKFOB-UHFFFAOYSA-N
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Description

(cycloheptylmethyl)hydrazine dihydrochloride is an organic compound with the molecular formula C8H18Cl2N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a cycloheptylmethyl group. This compound is typically used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cycloheptylmethyl)hydrazine dihydrochloride generally involves the reaction of cycloheptylmethyl chloride with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(cycloheptylmethyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form primary amines or other reduced nitrogen species.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce primary amines.

Scientific Research Applications

(cycloheptylmethyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce hydrazine functionality into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of (cycloheptylmethyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cycloheptylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylhydrazine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Phenylhydrazine: Contains a phenyl group instead of a cycloheptylmethyl group.

    Dimethylhydrazine: Contains two methyl groups instead of a cycloheptylmethyl group.

Uniqueness

(cycloheptylmethyl)hydrazine dihydrochloride is unique due to the presence of the cycloheptylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (cycloheptylmethyl)hydrazine dihydrochloride involves the reaction of cycloheptylmethylamine with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "Cycloheptylmethylamine", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Add cycloheptylmethylamine to a round-bottom flask", "Add hydrazine hydrate to the flask", "Add hydrochloric acid to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum oven", "Recrystallize the solid from ethanol to obtain (cycloheptylmethyl)hydrazine dihydrochloride" ] }

CAS No.

1355355-59-7

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

cycloheptylmethylhydrazine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c9-10-7-8-5-3-1-2-4-6-8;;/h8,10H,1-7,9H2;2*1H

InChI Key

IAYITWMMIWKFOB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CNN.Cl.Cl

Purity

95

Origin of Product

United States

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